2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H18N2OS2 . It has an average mass of 342.478 Da and a monoisotopic mass of 342.086060 Da .Physical And Chemical Properties Analysis
The molecular weight of this compound is 342.478 Da . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Derivatives
- Synthesis Approaches: Research has demonstrated various synthesis methods for producing derivatives of the chemical compound . For instance, derivatives have been synthesized by cyclization of esters or amides of the corresponding 2-amino-thiophene-3-carboxylic acids, either by direct reaction with thiourea or through intermediates involving methyl- or allyl-isothiocyanate (Sauter & Deinhammer, 1973). Another study reported a facile one-pot synthesis method yielding tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones, showcasing the compound's versatility in chemical reactions (Gomha, 2009).
Biological Activities and Applications
- Analgesic and Anti-inflammatory Properties: Novel derivatives of the compound have been synthesized and tested for their analgesic and anti-inflammatory properties. Some compounds exhibited significant activity, highlighting their potential as therapeutic agents (Alagarsamy et al., 2007).
- Antimicrobial Activity: Various synthesized derivatives have also been screened for antimicrobial activities against bacterial and fungal species. Some compounds demonstrated moderate effects, suggesting potential applications in combating infections (Ashalatha et al., 2007).
Safety and Hazards
properties
IUPAC Name |
7-methyl-3-(2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-10-7-8-12-14(9-10)23-16-15(12)17(21)20(18(22)19-16)13-6-4-3-5-11(13)2/h3-6,10H,7-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMNOUKZICRTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-7-methyl-3-o-tolyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one |
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